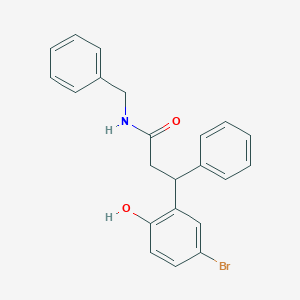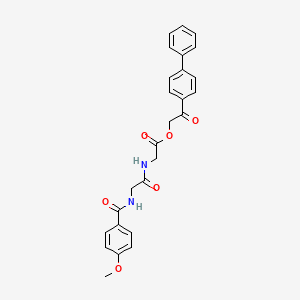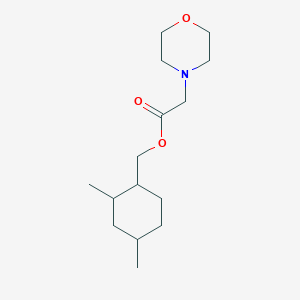![molecular formula C29H21NO6 B4007279 phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007279.png)
phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoyl]oxy}benzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reaction sequences that can include condensation reactions, cyclization, and functional group transformations. For example, the synthesis of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester involves a condensation reaction followed by characterization through 1H NMR and MS spectra, with its crystal structure determined by single-crystal X-ray diffraction (Zhao et al., 2010).
Molecular Structure Analysis
X-ray crystallography is a primary tool for determining the molecular structure of complex molecules. It reveals not only the arrangement of atoms within a molecule but also bond lengths and angles, which are crucial for understanding the molecule's reactivity and properties. For instance, the crystal structure analysis of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate showed a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings, indicating a complex three-dimensional structure (Wang et al., 2011).
Chemical Reactions and Properties
Chemical properties of complex molecules like the one are often inferred from studies on reactivity patterns, such as oxidative decarboxylation or neighboring group participation in reactions. For example, phenylglyoxylate, a structurally related compound, undergoes oxidative decarboxylation to benzoyl-CoA, highlighting the reactive nature of carboxylic and acyl groups in aromatic systems (W. Hirsch et al., 1998).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and mesophase behavior, are crucial for understanding the material aspects of organic compounds. For instance, cis, cis-(3,5-dihydroxycyclohexyl)-3,4,5-tris(decyloxy)benzoate and its derivatives exhibit a broad mesophase range, including room temperature, indicative of their potential as liquid crystal materials (G. Lattermann et al., 1989).
Chemical Properties Analysis
Chemical properties analysis often involves studying the compound's reactivity towards various reagents and conditions. The reactions of carbonyl compounds in basic solutions, such as the alkaline hydrolysis of substituted methyl benzoates, provide insight into the influence of substituents on reaction mechanisms and rates, illustrating the chemical behavior of benzoate derivatives in nucleophilic conditions (K. Bowden et al., 1996).
Wissenschaftliche Forschungsanwendungen
Enzyme Activity in Anaerobic Metabolism
Phenylglyoxylate, an intermediate in the anoxic metabolism of phenylalanine and phenylacetate, undergoes oxidative decarboxylation by phenylglyoxylate-oxidoreductase to form benzoyl-CoA, a central intermediate of anaerobic aromatic metabolism. This process, studied in the denitrifying bacterium Azoarcus evansii, highlights the role of specific enzymes in the breakdown of aromatic compounds under anaerobic conditions, indicating potential applications in bioremediation and the study of microbial metabolism pathways (Hirsch, Schägger, & Fuchs, 1998).
Anticancer and Anti-inflammatory Properties
A series of new hybrids of aspirin, designated as NOSH compounds, were synthesized, including molecules with structures related to the target compound. These hybrids release both nitric oxide and hydrogen sulfide, showing potent inhibitory effects on the growth of various human cancer cell lines. This research suggests the potential for developing novel anti-inflammatory and anticancer pharmaceuticals based on similar molecular frameworks (Kodela, Chattopadhyay, & Kashfi, 2012).
Aerobic Metabolism Pathways
The CoA-dependent aerobic benzoate metabolic pathway involves an innovative chemical strategy to overcome the aromatic resonance energy, forming non-aromatic epoxybenzoyl-CoA. This pathway, studied in Azoarcus evansii, involves enzymes that catalyze crucial dearomatizing reactions, revealing mechanisms that could be exploited in biotechnological applications for aromatic compound degradation (Rather et al., 2011).
Liquid Crystalline Materials
New fluorinated monomers, including phenyl benzoate derivatives, have been synthesized and shown to exhibit high smectogen properties, leading to the development of side chain liquid crystalline polysiloxanes. These materials, exhibiting enantiotropic smectogen mesophases, have potential applications in advanced materials science, particularly in the development of responsive and functional liquid crystalline polymers (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Molecular Structure and Catalysis
The synthesis, structure, and catalytic activity of heterometallic cagelike phenylgermsesquioxanes, incorporating phenyl benzoate groups, have been explored. These complexes exhibit high catalytic activity in oxidation reactions of C-H compounds, suggesting potential applications in organic synthesis and industrial catalysis processes (Bilyachenko et al., 2018).
Eigenschaften
IUPAC Name |
phenyl 2-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoyl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NO6/c31-26-24-17-13-14-18(15-17)25(24)27(32)30(26)20-8-6-7-19(16-20)28(33)36-23-12-5-4-11-22(23)29(34)35-21-9-2-1-3-10-21/h1-14,16-18,24-25H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSKAQPNRUCSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OC5=CC=CC=C5C(=O)OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)
![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)
![5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007245.png)


![N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4007257.png)
amino]methyl}phenol](/img/structure/B4007271.png)
![methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4007292.png)
![N-(4-bromophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007299.png)